



Application Note: Quantification of (S)-Indacaterol in Human Plasma using LC-MS/MS

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Compound of Interest		
Compound Name:	(S)-Indacaterol	
Cat. No.:	B1683410	Get Quote

Abstract

This application note details a robust and validated method for the quantification of **(S)-Indacaterol** in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a straightforward liquid-liquid extraction (LLE) for sample preparation, followed by a rapid and sensitive LC-MS/MS analysis. This method is highly suitable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring of **(S)-Indacaterol**. All experimental procedures and validation data are presented herein.

Introduction

(S)-Indacaterol is an ultra-long-acting β2-adrenergic agonist (ultra-LABA) used in the management of chronic obstructive pulmonary disease (COPD).[1][2] Accurate and reliable quantification of **(S)-Indacaterol** in biological matrices is essential for clinical and research purposes. This document provides a detailed protocol for a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the determination of **(S)-Indacaterol** in human plasma.[1][3][4]

ExperimentalMaterials and Reagents

• (S)-Indacaterol reference standard



- Formoterol (Internal Standard, IS)
- Methanol (HPLC grade)
- Water (Deionized)
- Ethyl Acetate (HPLC grade)
- Formic Acid
- Human Plasma (blank)

Instrumentation

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with a turbo-ion spray ionization source
- Analytical Column: Reprosil 100 C18 (150 x 4.6 mm, 5μm)[1]

Sample Preparation: Liquid-Liquid Extraction (LLE)

A liquid-liquid extraction procedure is employed to isolate **(S)-Indacaterol** and the internal standard from human plasma.[1][4]

Protocol:

- Pipette 1 mL of human plasma into a 10 mL test tube.
- Spike the plasma sample with the appropriate volume of (S)-Indacaterol working standard solutions.
- Add 50 μL of the internal standard (Formoterol) working solution to each sample (excluding blank samples).
- Add 400 µL of 25% formic acid.
- Add 4 mL of ethyl acetate as the extraction solvent.



- Vortex the mixture for 60 seconds.
- Centrifuge the samples at 4000 rpm for 5 minutes at 5 °C.
- Freeze the samples and decant the upper organic layer into a new test tube.
- Evaporate the organic layer to dryness under a stream of nitrogen at 40 °C.
- Reconstitute the dried residue with 200 μL of the mobile phase.
- Inject 5 μL of the reconstituted sample into the LC-MS/MS system.[1][4]

LC-MS/MS Conditions

Liquid Chromatography:

- Column: Reprosil 100 C18 (150 x 4.6 mm, 5μm)[1]
- Mobile Phase: 30:70 (v/v) mixture of deionized water and methanol, acidified with 300 μL of formic acid per liter.[1]
- Flow Rate: 1 mL/min[1]
- Elution: Isocratic[1]
- Column Temperature: 40 °C[1]
- Injection Volume: 5 μL[1]
- Run Time: 3 minutes[1]
- Retention Times: (S)-Indacaterol: 2.5 min, Formoterol (IS): 1.5 min[1]

Mass Spectrometry:

- Ionization Mode: Positive ion turbo-ion spray ionization[1]
- Detection Mode: Multiple Reaction Monitoring (MRM)[1]



MRM Transitions:

(S)-Indacaterol: m/z 393.3 → 173.2[1]

Formoterol (IS): m/z 345.2 → 149.1[1][2][4]

Method Validation

The method was validated according to international guidelines for bioanalytical method validation.[1]

Linearity

The calibration curve was linear over the concentration range of 0.075 to 100 ng/mL for **(S)-Indacaterol** in human plasma.[1][3][4]

Accuracy and Precision

The intra-batch and inter-batch accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantitation (LLOQ), Low, Mid, and High.

Table 1: Intra-batch Accuracy and Precision[1][4]

QC Level	Concentration (ng/mL)	Accuracy (%)	Precision (%CV)
LLOQ	0.075	113.6	10.8
Low	0.225	104.7	9.1
Mid	50.0	99.8	7.6
High	85.0	102.2	8.5

The inter-batch accuracy and precision results were also within acceptable limits.[1][3][4]

Specificity and Matrix Effect

The method demonstrated high specificity, with no significant interference from endogenous plasma components observed at the retention times of **(S)-Indacaterol** and the internal



standard.[1][4] No significant matrix effect was observed in eight different batches of human plasma.[1][3][4]

Visualizations Experimental Workflow

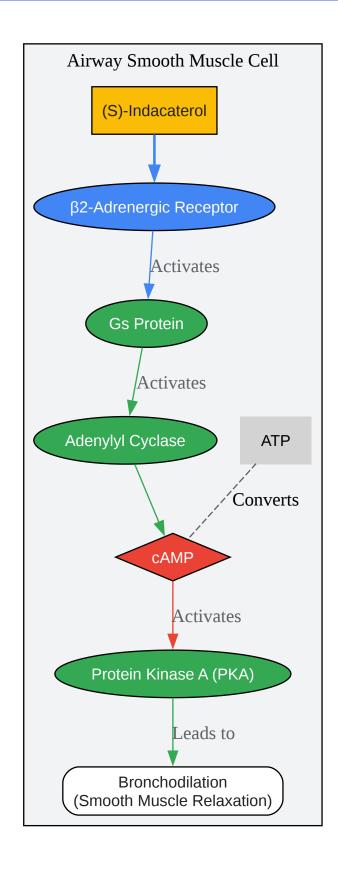


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Caption: Experimental workflow for the quantification of (S)-Indacaterol.

(S)-Indacaterol Signaling Pathway





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